2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
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Overview
Description
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the morpholine and pyridazine rings in its structure suggests potential biological activity, making it a compound of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with morpholine.
Sulfonamide Formation: The final step involves the reaction of the nitrobenzenesulfonyl chloride with the amine group of the pyridazine derivative to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Formation of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The morpholine and pyridazine rings may enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Pyridazine Derivatives: Compounds with similar pyridazine rings that exhibit various biological activities.
Uniqueness
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is unique due to the combination of the morpholine and pyridazine rings, which may confer distinct biological activities and enhance its potential as a therapeutic agent.
Biological Activity
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that combines various pharmacophores, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H19N5O4S
- Molecular Weight : 393.42 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
This compound features a nitro group, a sulfonamide moiety, and a morpholinopyridazine ring, which contribute to its biological activity.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. Recent studies indicate that compounds similar to this compound exhibit significant bacteriostatic effects against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Klebsiella pneumoniae | 64 µg/mL |
These results suggest that the compound could be developed as a new antimicrobial agent, especially against resistant strains of bacteria.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of sulfonamide derivatives. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A case study involving human cancer cell lines demonstrated that the compound significantly inhibited cell growth:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 µM |
MCF-7 (breast cancer) | 15 µM |
A549 (lung cancer) | 12 µM |
The mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways.
The biological activity of this compound is thought to be mediated through the following mechanisms:
- Inhibition of Dihydropteroate Synthase : As with other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis.
- Targeting Kinases : The morpholinopyridazine moiety may interact with various kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Properties
IUPAC Name |
2-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-15-5-6-18(26(27)28)14-20(15)32(29,30)24-17-4-2-3-16(13-17)19-7-8-21(23-22-19)25-9-11-31-12-10-25/h2-8,13-14,24H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQSBCXVFMWVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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